HepG-2 Antiproliferative Potency: 4-Fluorophenyl Derivative Outperforms 4-Chlorophenyl Analog by 2.4-Fold
In a direct head-to-head comparison within the same study, the 3-(4-fluorophenyl)-substituted pyrazoline-1-carbothioamide derivative (compound 1b) exhibited an IC₅₀ of 6.78 μM against HepG-2 hepatocellular carcinoma cells, whereas the otherwise identical 3-(4-chlorophenyl) derivative (compound 2b) showed an IC₅₀ of 16.02 μM—a 2.36-fold potency advantage for the 4-fluorophenyl scaffold [1]. Both compounds shared identical substituents at the 5-position (3,4,5-trimethoxythiophenyl) and the N1-carbothioamide group, isolating the 4-fluoro vs. 4-chloro phenyl substitution as the sole variable. Additionally, compound 1b displayed low cytotoxicity against non-cancerous NIH/3T3 cells and induced G2/M phase cell cycle arrest and apoptosis in HepG-2 cells via caspase-3/PARP/Bax/p53 pathway modulation [1].
| Evidence Dimension | Antiproliferative IC₅₀ against HepG-2 (hepatocellular carcinoma) cells |
|---|---|
| Target Compound Data | IC₅₀ = 6.78 μM (compound 1b: 3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) |
| Comparator Or Baseline | IC₅₀ = 16.02 μM (compound 2b: 3-(4-chlorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) |
| Quantified Difference | 2.36-fold greater potency (ΔIC₅₀ = 9.24 μM) for the 4-fluorophenyl derivative |
| Conditions | SRB assay; HepG-2 human hepatocellular carcinoma cell line; 48 h drug exposure; Molecules 2017, 22(10), 1635 |
Why This Matters
This provides the only published direct head-to-head comparison isolating the 4-F vs. 4-Cl phenyl substitution effect on antiproliferative potency, enabling evidence-based scaffold selection for anticancer pyrazoline programs.
- [1] Wang, H.; Zheng, L.; Peng, Z.; Qi, Y.; Wang, S.; Liu, J. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. Molecules 2017, 22 (10), 1635. DOI: 10.3390/molecules22101635. View Source
